molecular formula C31H22ClF3N4O3 B2940012 1-(1-(2-(2-(trifluoromethyl)phenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-chlorophenyl)urea CAS No. 1796915-28-0

1-(1-(2-(2-(trifluoromethyl)phenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-chlorophenyl)urea

Cat. No. B2940012
CAS RN: 1796915-28-0
M. Wt: 590.99
InChI Key: QTWCYEFJMSLCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the trifluoromethyl group could potentially be introduced using a reagent like trifluoromethyltrimethylsilane . The dihydro-1H-1,4-diazepin ring could be formed through a cyclization reaction .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles, and the urea group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially influencing its solubility and distribution in the body if it’s intended to be a drug .

Scientific Research Applications

In vitro inhibition of translation initiation

Symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, which can reduce cancer cell proliferation by inhibiting translation initiation. Non-symmetrical hybrid ureas, combining hydrophobic phenyl moieties with polar 3-hydroxy-tolyl moieties, have demonstrated good bioactivities in ternary complex reporter gene and cell proliferation assays. A representative sample of these compounds potently induced phosphorylation of eIF2α and expression of CHOP at the protein and mRNA levels, indicating their potential as leads for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).

Analysis of triclocarban in aquatic samples

Triclocarban, a polychlorinated phenyl urea pesticide, has been extensively used as an antibacterial additive in personal care products. A liquid chromatography-electrospray ionization mass spectrometry method has been developed for determining triclocarban concentrations in aquatic environments, addressing the need for sensitive, selective, affordable, and easy-to-use analytical techniques. This method has been successfully applied to collect environmental occurrence data on triclocarban in U.S. water resources, suggesting that it is a frequent but underreported contaminant (Halden & Paull, 2004).

Synthesis, antifungal, and antibacterial activity

A study on the synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone and its derivatives has revealed significant antibacterial and antifungal activities. These synthesized compounds were screened against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, demonstrating very good antibacterial and antifungal activity, indicating their potential as pharmaceutical agents (Sujatha, Shilpa, & Gani, 2019).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-oxo-1-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22ClF3N4O3/c32-20-11-8-12-21(17-20)36-30(42)38-28-29(41)39(18-26(40)22-13-4-6-15-24(22)31(33,34)35)25-16-7-5-14-23(25)27(37-28)19-9-2-1-3-10-19/h1-17,28H,18H2,(H2,36,38,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWCYEFJMSLCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(=O)C4=CC=CC=C4C(F)(F)F)NC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-(2-(trifluoromethyl)phenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(3-chlorophenyl)urea

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